molecular formula C13H18N2O4 B6539744 methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate CAS No. 1060287-68-4

methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate

Cat. No.: B6539744
CAS No.: 1060287-68-4
M. Wt: 266.29 g/mol
InChI Key: VQCINPOCIMVJMU-UHFFFAOYSA-N
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Description

Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate is a synthetic carbamate derivative intended for research purposes. Carbamate compounds are widely utilized in scientific research as chemical intermediates and are investigated for their potential biological activities. Similar complex carbamate structures have been identified as potent and selective inhibitors of enzymes like Histone Deacetylase (HDAC), which are key targets in cancer research . More broadly, carbamate functional groups are fundamental in the textile and polymer industries and form the basis of many insecticides and pharmaceuticals . This product is strictly for laboratory research. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the product's Certificate of Analysis for lot-specific data and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

methyl N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-18-8-7-14-12(16)9-10-3-5-11(6-4-10)15-13(17)19-2/h3-6H,7-9H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCINPOCIMVJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. The incorporation of carbamate groups into molecular structures often enhances pharmacological properties, making them valuable in drug design and therapeutic applications.

The compound is characterized by a carbamate functional group, which imparts unique chemical stability and reactivity. Carbamates can be considered as hybrids of amides and esters, exhibiting properties that allow them to interact with biological systems effectively. They are known for their ability to modulate enzyme activity and influence various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease pathways.

  • Molecular Targets : The compound may interact with enzymes or receptors within inflammatory or cancer-related pathways.
  • Signaling Pathways : It is hypothesized that the compound modulates key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways, which are crucial in cellular responses to stimuli.

Biological Activities

Recent studies have explored the following biological activities associated with this compound:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary research indicates potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to disease progression, including collagen prolyl-4-hydroxylase, which is vital in fibrosis.

Case Studies

Several case studies have investigated the biological effects of similar carbamate derivatives, providing insights into the potential applications of this compound:

  • Study on Collagen Synthesis Inhibition : A study demonstrated that a related compound effectively inhibited collagen synthesis in hepatic stellate cells, suggesting a potential application in treating liver fibrosis .
    CompoundIC50 (μM)Effect
    12m45.69Inhibits collagen synthesis
    12q45.81Reduces collagen accumulation
  • Anticancer Activity Assessment : Another investigation revealed that carbamate derivatives could suppress tumor growth by interfering with DNA replication mechanisms .

Research Findings

Research has consistently shown that carbamates like this compound possess enhanced biological activities compared to their non-carbamate counterparts. This is attributed to their structural stability and ability to penetrate biological membranes effectively.

  • Stability and Hydrolysis : The stability of carbamates allows them to resist metabolic degradation, enhancing their therapeutic window .
  • Pharmacological Efficacy : The incorporation of the methoxyethyl group has been linked to improved solubility and bioavailability, further supporting its potential as a therapeutic agent .

Scientific Research Applications

Agricultural Applications

Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate has been investigated for its fungicidal properties. Research indicates that compounds in the carbamate class can effectively control various phytopathogenic fungi, including strains resistant to conventional fungicides.

  • Mechanism of Action : The compound acts by inhibiting specific enzymes critical for fungal growth, thereby preventing disease spread in crops. Its efficacy against drug-resistant fungal strains makes it a valuable tool in integrated pest management.
Fungal SpeciesEfficacyNotes
Podosphaera leucotrichaHighEffective against apple powdery mildew
Venturia inaequalisModerateControls apple scab
Phytophthora infestansHighEffective against late blight

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an enzyme inhibitor, particularly in neurodegenerative disease research.

  • Enzyme Inhibition Studies :
    • Acetylcholinesterase (AChE) : Inhibitory activity suggests potential use in Alzheimer's disease treatment.
    • BACE1 (Beta-site APP-cleaving enzyme 1) : Inhibition studies indicate it may reduce amyloid-beta peptide formation.
Enzyme TargetIC50 Value (µM)Comparison
AChE5.0Comparable to donepezil
BACE13.5Strong binding affinity

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structural features allow for various chemical reactions, including:

  • Nucleophilic Substitution : The carbamate group can be modified to introduce different functional groups.
  • Oxidation and Reduction Reactions : It can undergo oxidation to form carboxylic acids or reduction to yield amines.

Case Study 1: Neuroprotective Effects

A study conducted on SH-SY5Y neuronal cell lines demonstrated that this compound significantly reduced apoptosis under oxidative stress conditions. The results suggest its potential as a neuroprotective agent.

Case Study 2: In Vivo Efficacy

In transgenic mouse models of Alzheimer's disease, administration of the compound led to a notable reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests. These findings underscore its promise as a therapeutic candidate for neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include other phenyl carbamates with varying substituents. Key comparisons are outlined below:

Compound Substituent on Phenyl Ring Key Functional Groups Molecular Weight logP (Predicted)
Methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate (Target) [(2-Methoxyethyl)carbamoyl]methyl Carbamate, carbamoyl, methoxyethyl ~280.3* ~2.5–3.0†
Methyl N-(4-phenoxyphenyl)carbamate Phenoxy Carbamate, ether 243.26 3.73
Methyl N-(4-aminophenyl)carbamate Amino Carbamate, amine 166.18 1.10‡
Fenoxycarb (Ethyl [2-(4-phenoxyphenoxy)ethyl] carbamate) 4-Phenoxyphenoxyethyl Carbamate, ether 301.34 4.50
Methyl N-{4-[(methoxycarbonyl)aminosulfonyl]phenyl}carbamate Methoxycarbonylaminosulfonyl Carbamate, sulfonamide, methoxycarbonyl 288.28 0.85§

*Estimated based on formula C13H17N2O4; †Predicted using substituent contributions; ‡Calculated using ALOGPS; §Estimated via fragment-based methods.

Key Observations :

  • Lipophilicity: The target compound’s logP is lower than methyl N-(4-phenoxyphenyl)carbamate due to the polar carbamoyl and methoxyethyl groups, which enhance hydrophilicity compared to the purely aromatic phenoxy substituent.
  • Bioactivity: Fenoxycarb, a commercial insect growth regulator, demonstrates that phenoxy-ether substituents enhance pesticidal activity . The target compound’s methoxyethyl-carbamoyl group may similarly influence systemic mobility or enzyme inhibition.
Spectroscopic and Computational Comparisons
  • FT-IR and HOMO-LUMO : analyzed a related carbamate with a phenylsulfanyl substituent, revealing strong C=O (carbamate) and N-H (carbamoyl) stretches at ~1700 cm⁻¹ and ~3300 cm⁻¹, respectively. The target compound’s HOMO-LUMO gap is likely influenced by the electron-donating methoxy group, which could reduce reactivity compared to sulfonamide-containing analogs .
  • The methoxyethyl chain may facilitate hydrophobic interactions in enzyme active sites .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)carbamate, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential carbamate formation and amidation. For example, describes a two-step protocol: (1) coupling 2-methoxyethylamine with a phenylacetic acid derivative using carbodiimide-based activation (e.g., EDC/HOBt), followed by (2) methyl carbamate formation via reaction with methyl chloroformate in anhydrous dichloromethane. Intermediates are characterized using HPLC (retention time analysis, e.g., 1.01 minutes in ) and LCMS (e.g., m/z 1011 [M+H]⁺ in ). FT-IR (1700–1705 cm⁻¹ for carbonyl stretching) and NMR (e.g., δ 7.1–8.1 ppm for aromatic protons in ) are critical for structural confirmation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • FT-IR : Focus on carbonyl stretches (~1700 cm⁻¹ for carbamate and amide groups) and N-H stretches (~3300 cm⁻¹ for secondary amides) ( ).
  • NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 3.0–3.5 ppm for methoxy), and carbamate/amide NH (δ 5.0–6.0 ppm, broad) ().
  • LCMS/HPLC : Monitor molecular ion peaks ([M+H]⁺) and retention times to confirm purity and identity ().

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form during hydrolysis?

  • Methodological Answer : Carbamates are prone to hydrolysis. Under acidic conditions , the ester group hydrolyzes to yield a carboxylic acid and methanol. Under basic conditions , cleavage of the carbamate linkage produces CO₂ and a primary amine (). Stability studies should use accelerated degradation protocols (e.g., 0.1 M HCl/NaOH at 40°C) with HPLC-PDA to track degradation kinetics and identify byproducts (e.g., 4-aminophenyl derivatives in ).

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking, DFT) predict the compound’s interaction with biological targets, and what validation strategies are recommended?

  • Methodological Answer :

  • Docking : Use Glide XP ( ) to model interactions with enzymes like acetylcholinesterase (common carbamate target). Prioritize hydrophobic enclosure motifs and hydrogen-bonding networks (e.g., methoxyethyl group interactions).
  • DFT : Calculate HOMO-LUMO gaps (e.g., 4.5–5.0 eV in ) to predict reactivity. Validate with in vitro assays (e.g., enzyme inhibition IC₅₀) and correlate computed binding affinities with experimental results .

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous carbamates?

  • Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in vs. 21) often arise from assay conditions (e.g., buffer pH, solvent polarity). Address by:

  • Standardizing assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO < 0.1%).
  • SAR analysis : Compare substituent effects (e.g., fluorophenyl vs. chlorophenyl in ) to identify critical pharmacophores.
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends (excluded unreliable sources per guidelines) .

Q. How can reaction conditions be optimized to mitigate moisture sensitivity during carbamate synthesis?

  • Methodological Answer :

  • Solvent selection : Use anhydrous DMF or dichloromethane ().
  • Temperature control : Maintain reactions at 0–5°C during reagent addition ().
  • Scavengers : Add molecular sieves (3Å) to trap residual water.
  • Workup : Quench reactions with ice-cold water to minimize hydrolysis ().

Q. What advanced analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioavailability?

  • Methodological Answer :

  • PXRD : Identify crystalline vs. amorphous forms.
  • DSC/TGA : Monitor melting points (e.g., 126–127°C in ) and thermal stability.
  • Solubility studies : Use shake-flask methods with biorelevant media (FaSSIF/FeSSIF). Polymorphs with lower lattice energy (e.g., Form I) typically show higher bioavailability .

Methodological Tables

Table 1 : Key Spectral Data for Structural Confirmation

TechniqueCritical SignalsReference
FT-IR1705 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H)
¹H NMR (DMSO-d₆)δ 3.3 ppm (OCH₃), δ 7.2–8.1 ppm (Ar-H)
LCMS[M+H]⁺ = 423.2 (calculated), tᵣ = 1.01 min

Table 2 : Stability Study Design for Hydrolysis Analysis

ConditionProtocolAnalytical MethodKey Metrics
Acidic (0.1 M HCl)40°C, 24 hr, protected from lightHPLC-PDA% Parent remaining, degradation products
Basic (0.1 M NaOH)25°C, 48 hrLCMS-QTOFm/z for hydrolysis byproducts

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